GAT107

Beschreibung

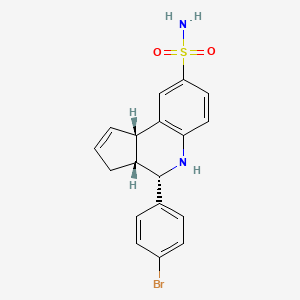

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXHXYZTLIZTO-HDMKZQKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Characterization of Gat107

Strategies for Expeditious Synthesis of GAT107 and Related Chemical Entities

An expeditious microwave-assisted synthesis has been reported for the preparation of 4BP-TQS, the racemic precursor to GAT107. nih.govnih.govacs.org This method allows for a faster synthesis compared to traditional approaches. The synthesis of 4BP-TQS and its analogues often involves a multicomponent reaction between a substituted benzaldehyde, an aniline, and an activated alkene. ucl.ac.uk This approach provides a versatile route to access a range of related tetrahydroquinoline compounds. ucl.ac.uk

Enantiomeric Resolution and Determination of Absolute Stereochemistry

The biological activity of 4BP-TQS has been shown to reside almost exclusively in one specific enantiomer, identified as GAT107. nih.govnih.govacs.org Therefore, the separation of the enantiomers and the determination of the absolute stereochemistry of the active compound are critical steps in the research of GAT107.

Chromatographic Techniques for Enantiomer Separation

Enantiomeric separation of racemic 4BP-TQS is achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.govacs.org This chromatographic technique allows for the effective separation of the two enantiomers based on their differential interactions with a chiral stationary phase. The (+)-enantiomer, which is GAT107, is the second eluted peak in this process. nih.govacs.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography studies have been instrumental in determining the absolute stereochemistry of GAT107. nih.govnih.govacs.org These studies revealed that the active (+)-enantiomer of 4BP-TQS has the absolute stereochemistry of 3aR,4S,9bS. nih.govnih.govacs.org This structural information is vital for understanding the specific interactions of GAT107 with its biological targets and for guiding further lead optimization efforts in medicinal chemistry. nih.govacs.org

Relationship of GAT107 to its Racemic Precursor, 4BP-TQS, in Medicinal Chemistry Research

GAT107 is defined as the (+)-enantiomer of the racemic compound 4BP-TQS. nih.govnih.govnih.govmedkoo.com While 4BP-TQS itself is recognized as an allosteric agonist of α7 nAChRs, the functional characterization of its separated enantiomers revealed that the ago-PAM activity predominantly resides in GAT107. nih.govnih.govacs.org The (-)-enantiomer of 4BP-TQS showed negligible activity as an allosteric agonist or PAM and did not affect the activity of GAT107 when co-applied. nih.govacs.org

4BP-TQS is considered a prototype for "ago-PAMs," compounds that function as both direct allosteric activators and positive allosteric modulators of α7 nAChRs. nih.gov GAT107, as the active stereoisomer, represents a potent ago-PAM of α7 nAChRs. nih.govnih.gov The identification of GAT107 as the active component highlights the critical importance of stereochemistry in the pharmacological profile of compounds related to the TQS scaffold. mdpi.com Minimal changes in chemical structure, including stereochemical arrangement, can lead to significantly different pharmacological profiles for allosteric modulators. mdpi.com

Research findings indicate that GAT107's activity involves binding to distinct sites on the α7 nAChR, including the transmembrane PAM site and a direct allosteric activation (DAA) binding site in the extracellular domain. ufl.edunih.govresearchgate.net This dual mode of action contributes to its ability to activate the receptor with or without the presence of an orthosteric ligand and to potentiate the effects of orthosteric agonists. medchemexpress.comfrontiersin.org

The study of GAT107 and its relationship to racemic 4BP-TQS provides valuable insights for the design and development of new therapeutic agents targeting α7 nAChRs, emphasizing the necessity of considering stereochemistry in the drug discovery process.

Molecular Pharmacology and Receptor Interaction Dynamics of Gat107 at the α7 Nachr

Detailed Mechanism of Allosteric Activation and Modulation

GAT107's interaction with the α7 nAChR involves complex allosteric mechanisms, leading to both direct activation and potentiation of orthosteric agonist responses. nih.govfrontiersin.orgresearchgate.netmedkoo.comspringermedizin.deresearchgate.netufl.edutcdb.orgresearchgate.netmdpi.commdpi.comnih.govmdpi.comucl.ac.uk Unlike traditional orthosteric agonists that bind to the primary neurotransmitter binding site, allosteric modulators like GAT107 bind to distinct sites on the receptor, influencing its conformational state and functional properties. mdpi.comucl.ac.uknih.gov

Characterization of Direct Allosteric Agonism by GAT107

GAT107 is capable of directly activating the α7 nAChR even in the absence of an orthosteric agonist. nih.govresearchgate.netmedkoo.comspringermedizin.deresearchgate.netufl.eduresearchgate.netmdpi.comnih.govmdpi.comucl.ac.uk This direct allosteric activation (DAA) is a key feature of ago-PAMs. researchgate.netufl.edunih.gov Electrophysiological studies have demonstrated that GAT107 application alone can induce channel opening. nih.govfrontiersin.org This direct activation is sensitive to the α7 nAChR antagonist methyllycaconitine. nih.gov The direct activation produced by GAT107 is observed as long as the compound is present in the solution. nih.gov

Analysis of Positive Allosteric Modulation of Orthosteric Agonist Responses

In addition to its direct agonistic activity, GAT107 acts as a strong positive allosteric modulator (PAM) of α7 nAChR activation by orthosteric agonists. nih.govfrontiersin.orgresearchgate.netresearchgate.netufl.edutcdb.orgresearchgate.netmdpi.commdpi.comnih.govmdpi.comucl.ac.uknih.gov This means that in the presence of an orthosteric agonist like ACh, GAT107 enhances the agonist's efficacy and/or potency. frontiersin.orgmdpi.com The potentiating activity primed by GAT107 can persist for a significant period, even after the washout of the drug. nih.gov This sustained potentiation is a notable characteristic of GAT107. nih.gov

Regulation of Receptor Desensitization Kinetics: GAT107 as a Type 2 Positive Allosteric Modulator

GAT107 is classified as a Type II PAM due to its ability to slow down the rate of α7 nAChR desensitization. frontiersin.orgnih.govmedkoo.comspringermedizin.detcdb.orgmdpi.comucl.ac.uk Rapid desensitization is an intrinsic property of α7 nAChRs, where the receptor quickly enters a non-conducting state despite the continued presence of an agonist. mdpi.commdpi.com By reducing the rate of desensitization, GAT107 prolongs the open state of the ion channel, leading to more sustained current responses. frontiersin.orgmdpi.commdpi.com This modulation of desensitization kinetics is a crucial aspect of GAT107's pharmacological action and contributes to its ability to produce persistent activation. researchgate.netnih.gov

Identification and Characterization of GAT107 Binding Sites

Research has identified that GAT107 interacts with the α7 nAChR at sites distinct from the orthosteric agonist binding site. researchgate.netufl.eduresearchgate.netmdpi.comnih.govmdpi.com Evidence suggests GAT107 binds to at least two different sites on the receptor. nih.gov

Interaction with Transmembrane Domain (TMD) Positive Allosteric Modulator (PAM) Site

One of the binding sites for GAT107 is located within the transmembrane domain (TMD) of the α7 nAChR, overlapping with the binding site for other Type II PAMs like PNU-120596. researchgate.netufl.eduresearchgate.netmdpi.comnih.govucl.ac.uktcdb.org This site is thought to be important for the potentiating effects of GAT107. researchgate.net Mutations in the TMD can significantly affect the receptor's response to PAMs. mdpi.com

Engagement of a Novel Extracellular Domain (ECD) Direct Allosteric Activation (DAA) Binding Site

In addition to the TMD site, evidence indicates that GAT107 also engages a novel binding site located in the extracellular domain (ECD). researchgate.netufl.eduresearchgate.netmdpi.comnih.gov This ECD site is believed to be responsible for the direct allosteric activation produced by GAT107 in the absence of an orthosteric agonist. researchgate.netufl.edunih.gov This site is likely solvent-accessible at the extracellular vestibule. researchgate.net Structural studies, including cryo-EM, have provided insights into the binding of GAT107 and the resulting conformational changes in the receptor, involving the ECD-TMD coupling region and global rearrangement in the transmembrane domain. researchgate.net

Molecular Determinants Governing GAT107 Activity and Selectivity

The activity and selectivity of GAT107 at the α7 nAChR are significantly influenced by specific amino acid residues within the receptor structure, particularly those located at the subunit interface. nih.govnih.gov These residues play a crucial role in mediating the cooperative effects between allosteric and orthosteric binding sites, which are essential for both types of receptor activation. nih.govnih.gov

Role of Aromatic Amino Acids Spanning the Subunit Interface (e.g., Tryptophan-55, Tyrosine-93)

Aromatic amino acids at the subunit interface are critical determinants of α7 nAChR function and its modulation by compounds like GAT107. Tryptophan-55 (Trp-55), situated on the complementary surface of the orthosteric binding site, is vital for the coupling between PAMs and orthosteric ligand binding. nih.govnih.gov Mutations at Trp-55 can increase the direct activation produced by GAT107 and diminish the synergy between allosteric and orthosteric sites. nih.govnih.gov This suggests that Trp-55 normally imposes restraints on the requirement for orthosteric agonists in the presence of PAMs. nih.govnih.gov

Tyrosine-93 (Tyr-93), positioned across the subunit interface from Trp-55, is another essential residue. nih.govnih.gov Studies using mutations like Y93C have shown that this residue is critical for orthosteric activation. nih.govnih.gov Interestingly, Y93C mutants, which are insensitive to orthosteric agonists, still respond to GAT107, indicating that GAT107 can activate the receptor even when the orthosteric site's functionality is compromised. nih.govnih.gov This highlights the distinct mechanism of GAT107's direct allosteric activation.

Impact of Site-Directed Mutagenesis on GAT107-Mediated Receptor Function

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acids involved in GAT107's interaction with the α7 nAChR and their impact on receptor function. nih.govufl.edunih.gov As mentioned, mutations at Trp-55 significantly alter GAT107's effects, increasing direct activation and reducing potentiation of orthosteric agonists. nih.govnih.gov This suggests that Trp-55 is a key residue governing the balance between GAT107's allosteric agonist and PAM activities. nih.govnih.gov

Mutations in the transmembrane domain, such as M254L, which are known to reduce the effects of other PAMs like PNU-120596, have also been shown to reduce the PAM activity of 4BP-TQS, the racemic form of GAT107. nih.gov This supports the idea that GAT107 shares a transmembrane PAM binding site with other type II PAMs. nih.gov Studies have also proposed a binding model for the DAA site featuring a largely non-polar pocket in the extracellular vestibule, with Asp-101 playing an important role, a hypothesis supported by site-directed mutagenesis data. nih.govnih.gov

Computational Biophysical Investigations of Receptor-Ligand Dynamics

Computational biophysical techniques, such as molecular dynamics simulations and docking studies, have provided valuable insights into the dynamic interactions between GAT107 and the α7 nAChR at an atomic level. nih.govmdpi.comacs.org These methods help to understand the conformational changes in the receptor upon ligand binding and predict potential binding poses. nih.govmdpi.comacs.org

Molecular Dynamics Simulations and Metadynamics for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of the α7 nAChR in the presence of ligands like GAT107. mdpi.comacs.org These simulations can reveal the dynamic conformational changes that occur upon GAT107 binding, including motions of key structural elements like loop C, which is involved in channel gating. acs.orgnih.gov

Metadynamics, a related computational technique, can be employed to explore the free energy landscapes associated with these conformational changes. acs.orgnih.gov By applying a history-dependent potential, metadynamics helps to overcome energy barriers and sample relevant conformational states, providing insights into the activation mechanism triggered by GAT107. acs.orgnih.govmdpi.com Studies using metadynamics have demonstrated that GAT107 induces conformational motions and cross-talk within the receptor similar to those observed when both an orthosteric agonist and an allosteric modulator are bound. acs.orgnih.gov

Essential Dynamics to Delineate Activation Mechanisms

Essential dynamics (ED) analysis is a method applied to MD trajectories to identify and characterize the largest amplitude collective motions of a protein. mdpi.comacs.org By reducing the complexity of the protein's motion to a few essential modes, ED can help delineate the key movements involved in receptor activation. mdpi.comacs.orgnih.gov Applied to the α7 nAChR, ED can provide insights into how GAT107 binding influences the global dynamics of the receptor and promotes transitions between different functional states (e.g., closed, open, desensitized). acs.orgnih.gov This technique complements MD simulations by highlighting the most significant structural rearrangements associated with GAT107-mediated activation.

Molecular Docking Studies to Predict Binding Poses

Molecular docking studies are computational methods used to predict the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimate the binding affinity. nih.govnih.govnih.govmdpi.com For GAT107, docking studies have been used to explore its potential binding sites on the α7 nAChR, including the extracellular domain and the transmembrane domain. nih.govufl.eduresearchgate.netresearchgate.net

These studies utilize homology models of the α7 nAChR, often based on related proteins like the acetylcholine-binding protein (AChBP) or recent cryo-EM structures. ufl.edunih.govrcsb.orgoncotarget.com Docking calculations can help visualize the potential interactions between GAT107 and specific amino acid residues within the binding pockets, supporting hypotheses derived from mutagenesis studies. nih.govnih.govnih.gov For instance, docking has been used to explore the proposed DAA site in the extracellular vestibule and its interactions with GAT107. nih.govresearchgate.netnih.gov While docking provides static snapshots, combining it with MD simulations offers a more dynamic view of ligand-receptor interactions. mdpi.comnih.gov

Electrophysiological Assessment of GAT107-Induced Receptor Activity

Electrophysiological studies, particularly using two-electrode voltage clamping in Xenopus oocytes expressing human α7 nAChRs, have been instrumental in delineating the effects of GAT107. semanticscholar.orgufl.eduresearchgate.netneurotree.org These studies reveal three distinct forms of GAT107 activity: direct activation when applied alone, direct potentiation when co-applied with an orthosteric agonist like ACh, and primed potentiation, which is an enhanced response to an agonist following a washout period after GAT107 application. semanticscholar.orgnih.gov

Studies in Xenopus oocytes expressing human α7 nAChRs have shown that GAT107 can induce robust transient "direct response" currents when applied alone, indicating direct activation of the ion channel. semanticscholar.org These currents are often larger than control responses evoked by ACh. semanticscholar.org Co-application of GAT107 with ACh results in a significant increase in current amplitude compared to ACh alone, demonstrating direct potentiation. semanticscholar.org

Comparative studies with other ago-PAMs like B-973B have provided insights into the conductance states activated by GAT107. Analysis of current-voltage relationships has indicated multiple conductance levels. For instance, one study reported conductances of approximately 100.9 pS, 59.5 pS, and 23.5 pS for large, intermediate, and small channel openings, respectively, evoked by GAT107, with no significant differences compared to B-973B-stimulated currents. ufl.edu

Single-channel recordings provide a more detailed view of the ion channel behavior in the presence of GAT107. GAT107 has been shown to evoke distinct single-channel current profiles compared to other ago-PAMs. ufl.edu Specifically, GAT107 appears to induce more brief and fast channel openings. ufl.edu

Analysis of intraburst open times for GAT107-evoked currents has revealed multiple components, with reported average open times of approximately 0.64 milliseconds and 18.9 milliseconds for large conductance openings. ufl.edu This contrasts with other ago-PAMs, which may induce longer openings fitted by a single time constant. ufl.edu The unique single-channel properties induced by GAT107 highlight differences in how it influences the gating states of the α7 nAChR. ufl.edu Recent cryo-electron microscopy (cryo-EM) structures of the α7 nAChR complexed with GAT107 have provided structural insights into the gating mechanisms exploited by this modulator. researchgate.netpdbj.org

A key characteristic of GAT107 is its ability to induce both direct allosteric activation (DAA) and primed potentiation. semanticscholar.orgnih.govresearchgate.net DAA is observed as a transient current upon the direct application of GAT107 in the absence of an orthosteric agonist. semanticscholar.org This direct activation is sensitive to the α7 nAChR antagonist methyllycaconitine. nih.govresearchgate.net

Preclinical Therapeutic Potential and Mechanistic Insights of Gat107

Intervention in Neuroinflammatory Processes

Neuroinflammation, a key component in various neurological disorders, involves complex interactions between immune cells and the nervous system. GAT107 has demonstrated the capacity to modulate these processes, primarily through its action on the α7 nAChR, which is expressed on various immune cells and plays a role in regulating inflammatory responses. researchgate.netfrontiersin.orgnih.gov

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production (e.g., IL-10)

GAT107 has been shown to influence the balance of pro-inflammatory and anti-inflammatory cytokines. Studies in LPS-stimulated macrophages and in the Experimental Autoimmune Encephalomyelitis (EAE) model have revealed that GAT107 treatment leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. researchgate.netnih.govnih.gov Concurrently, GAT107 has been observed to increase the production of the anti-inflammatory cytokine IL-10. researchgate.netnih.govnih.govmdpi.com This modulation of cytokine profiles suggests a shift towards an anti-inflammatory environment. nih.govmdpi.com

The following table summarizes the observed effects of GAT107 on cytokine production:

| Cytokine | Effect of GAT107 Treatment | Relevant Models/Cells |

| TNF-α | Decreased Production | LPS-stimulated macrophages, EAE mice |

| IL-6 | Decreased Production | LPS-stimulated macrophages, EAE mice, Human PBMCs nih.govmdpi.comd-nb.info |

| IL-1β | Decreased Production | EAE mice |

| IL-10 | Increased Production | EAE mice |

Attenuation of Oxidative Stress Mechanisms in Immune Cells

Oxidative stress is closely linked to inflammatory processes. Preclinical findings indicate that GAT107 can attenuate oxidative stress mechanisms. In EAE mice, GAT107 treatment resulted in a reduction in oxidative stress markers, such as malondialdehyde (MDA), and an increase in the levels of antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). researchgate.net This suggests that GAT107 contributes to the protection of immune cells from oxidative damage during inflammation. researchgate.netfrontiersin.org

Effects on Immune Cell Subsets and Function (e.g., Macrophages, T Cells, B Cells, Dendritic Cells)

GAT107 has demonstrated effects on various immune cell populations and their functions. In the EAE model, GAT107 treatment led to alterations in the expression of immune cell markers, including a significant reduction in macrophages, dendritic cells, and B cells. researchgate.netnih.govnih.govmdpi.comx-mol.netresearcher.life Furthermore, GAT107 treatment reduced encephalitogenic T cell proliferation and their production of pro-inflammatory cytokines. researchgate.netnih.govnih.govmdpi.com Direct activation of α7 nAChR by GAT107 has been observed in murine macrophage RAW264.7 cells and human peripheral blood mononuclear cells (PBMCs), indicating a direct effect on these immune cells. researchgate.netnih.govnih.govd-nb.info GAT107 has also been shown to affect B cell function, leading to a reduction in pathogenic antibody production in EAE mice. mdpi.com

Experimental Autoimmune Encephalomyelitis (EAE) as a Model for Central Nervous System Inflammation

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model that mimics key features of multiple sclerosis (MS), a demyelinating disease of the central nervous system characterized by neuroinflammation. nih.govresearchgate.net Studies utilizing the EAE model have provided significant insights into GAT107's potential in neuroinflammatory conditions. Administration of GAT107 in EAE mice resulted in a significant reduction in disease severity, correlated with a decrease in the extent of neuroinflammation in the CNS. researchgate.netnih.govnih.govresearchgate.net This amelioration of EAE clinical symptoms was accompanied by reduced inflammatory infiltrates in the spinal cord. mdpi.com

Contribution to the Cholinergic Anti-Inflammatory Pathway

GAT107's effects on neuroinflammation are closely linked to its interaction with the cholinergic anti-inflammatory pathway. The α7 nAChR is a key component of this pathway, negatively regulating the synthesis and release of pro-inflammatory cytokines by immune cells. researchgate.netnih.govnih.govnih.govmdpi.comresearchgate.net As an α7 nAChR ago-PAM, GAT107 activates this receptor, thereby harnessing the anti-inflammatory capabilities of the cholinergic system. researchgate.netnih.govnih.govspringermedizin.de This activation leads to a cascade of events that modulate immune responses and downregulate neuroinflammation. researchgate.netnih.govnih.gov The anti-inflammatory effects of GAT107 in various models, including EAE and inflammatory pain, are mediated through α7 nAChR activation. nih.govspringermedizin.de

Antinociceptive Effects in Preclinical Pain Models

Beyond its effects on neuroinflammation, GAT107 has demonstrated antinociceptive properties in various preclinical pain models. Studies have investigated its efficacy in models of both inflammatory and neuropathic pain. researchgate.netresearchgate.netfrontiersin.orgsemanticscholar.orgnih.gov

GAT107 has been shown to reverse pain behaviors in models such as the formalin test, complete Freund's adjuvant (CFA)-induced inflammatory pain, lipopolysaccharide (LPS)-induced inflammatory pain, and chronic constriction injury-induced neuropathic pain in mice. researchgate.netnih.gov The antinociceptive effects of GAT107 are mediated through α7 nAChRs. researchgate.netnih.gov

Research suggests a spinal mechanism of action for GAT107's antinociceptive effects in the CFA model, as intrathecal administration was effective while intraplantar injection was not. researchgate.netsemanticscholar.orgnih.gov Furthermore, intrathecal GAT107 treatment inhibited the activation of astrocytes and upregulated p38 mitogen-activated protein kinase in the spinal cord in the CFA model, suggesting modulation of glial cell activity in pain pathways. frontiersin.orgsemanticscholar.orgnih.gov GAT107 has also been shown to block conditioned place aversion induced by acetic acid injection, indicating an effect on the affective component of pain. researchgate.netresearchgate.netnih.gov

The following table summarizes preclinical pain models where GAT107 has shown antinociceptive effects:

| Pain Model | Type of Pain | Observed Effect on Pain Behavior |

| Formalin Test | Inflammatory/Tonic | Reversed pain behaviors |

| Complete Freund's Adjuvant (CFA) | Inflammatory | Reversed nociception |

| Lipopolysaccharide (LPS) | Inflammatory | Reversed pain behaviors |

| Chronic Constriction Injury (CCI) | Neuropathic | Reversed pain behaviors |

| Acetic Acid (Conditioned Place Aversion) | Visceral/Affective | Blocked conditioned place aversion |

It is noted that GAT107 did not show antinociceptive effects on acute thermal stimuli in tests like the tail flick and hot plate assays. researchgate.netnih.gov

Efficacy in Inflammatory Pain Models (e.g., Formalin Test, Complete Freund's Adjuvant, Lipopolysaccharide-Induced Pain)

Studies have shown that GAT107 is effective in attenuating pain behaviors in various inflammatory pain models in mice. In the formalin test, GAT107 significantly reversed pain behaviors, particularly in the second phase, which is associated with inflammation and spinal cord sensitization. nih.govnih.govscience.govresearchgate.net GAT107 also decreased formalin-induced paw edema, supporting its action on the inflammatory phase. nih.gov In the complete Freund's adjuvant (CFA) model of chronic inflammatory pain, systemic administration of GAT107 significantly reversed pain behaviors. nih.govresearchgate.netfrontiersin.org Furthermore, GAT107 demonstrated efficacy in the lipopolysaccharide (LPS)-induced inflammatory pain model. nih.govnih.govresearchgate.net

Reversal of Nociception in Neuropathic Pain Models (e.g., Chronic Constriction Injury)

GAT107 has also shown promise in reversing nociception in neuropathic pain models. In the chronic constriction injury (CCI) model, GAT107 dose-dependently and time-dependently reversed CCI-induced allodynia in mice. nih.gov This suggests that GAT107 can be an effective pharmacological strategy for treating neuropathic pain. nih.govnih.gov

Investigation of Spinal Cord Mechanisms of Action

Research indicates that the spinal cord is an important site for the antinociceptive effects of GAT107. nih.gov Intrathecal administration of GAT107 reversed nociception in the CFA model, whereas intraplantar administration did not, suggesting a spinal component of action. nih.govnih.govresearchgate.netsemanticscholar.org These findings highlight the central rather than peripheral effects of GAT107 in these pain models. researchgate.net

Modulation of Glial Activation and Associated Signaling Pathways (e.g., GFAP, p38MAPK)

Neuroinflammation, characterized by the activation of glial cells in the spinal cord, plays a critical role in pathological pain. nih.gov Studies have investigated GAT107's ability to modulate glial activation. Immunohistochemical evaluation of the spinal cord dorsal horn in mice treated with CFA revealed an increase in the expression of astrocyte-specific glial fibrillary acidic protein (GFAP) and phosphorylated p38MAPK. nih.govsemanticscholar.orgnih.gov Intrathecal treatment with GAT107 attenuated these increases in GFAP and phosphorylated p38MAPK expression. nih.govresearchgate.netsemanticscholar.orgnih.gov This suggests that GAT107 may exert its antinociceptive effects, in part, by inhibiting astrocyte activation and the p38MAPK signaling pathway in the spinal cord dorsal horn. nih.gov

Enhancement of Host Defense and Bacterial Clearance in Pulmonary Contexts

Beyond pain modulation, GAT107 has demonstrated beneficial effects in pulmonary contexts, particularly concerning host defense against bacterial infections under hyperoxic conditions. stjohns.edunih.govoutbreak.infostjohns.edu

Improvement of Macrophage Phagocytic Functions under Hyperoxic Conditions

Prolonged exposure to hyperoxia can compromise macrophage bacterial clearance functions, increasing susceptibility to pulmonary infections. stjohns.edunih.govoutbreak.info GAT107 has been shown to improve hyperoxia-compromised host defense by enhancing macrophage phagocytic functions. stjohns.edunih.govoutbreak.inforesearchgate.net Studies using cultured macrophages (RAW 264.7 cells and primary bone marrow-derived macrophages) exposed to hyperoxia demonstrated that GAT107 treatment rescued their impaired phagocytic capabilities. stjohns.edunih.govoutbreak.inforesearchgate.netresearchgate.net GAT107 decreased the bacterial burden in the lungs of mice with Pseudomonas aeruginosa (PA) lung infection by attenuating the hyperoxia-compromised phagocytic functions of macrophages. stjohns.edunih.gov GAT107 treatment also attenuated the oxidation of F-actin, a crucial cytoskeletal component involved in phagocytosis, in hyperoxia-exposed macrophages. stjohns.edunih.govoutbreak.inforesearchgate.net

Restoration of Cellular Redox Balance and Antioxidant Potential

Hyperoxia leads to increased oxidative stress, which contributes to the impairment of macrophage function. stjohns.edunih.govoutbreak.info GAT107 has been shown to ameliorate hyperoxia-induced oxidative stress and increase the antioxidant potential in lung tissues and cultured macrophages. stjohns.edunih.govoutbreak.info GAT107 treatment attenuated oxidative stress in hyperoxia-exposed macrophages. nih.govoutbreak.inforesearchgate.netmdpi.com Mechanistically, GAT107 induced the activation of the transcription factor Nrf2 and significantly increased the levels of its downstream antioxidant protein heme oxygenase-1 (HO-1) in macrophages. stjohns.edunih.govoutbreak.inforesearchgate.net Hyperoxia also induced mitochondrial membrane perturbation and elevated mitochondrial superoxide (mitoSOX) levels in macrophages, which were attenuated by GAT107 treatment. stjohns.eduresearchgate.net GAT107 decreased mitoSOX levels by attenuating hyperoxia-compromised manganese superoxide dismutase (MnSOD) activity. stjohns.eduresearchgate.net GAT107 treatment significantly decreased the levels of glutathionylated MnSOD, restoring its activity and mitochondrial membrane integrity. researchgate.netnih.gov These findings suggest that GAT107 restores hyperoxia-compromised phagocytic functions, in part, by restoring redox balance mediated partly by mitochondrial stress and MnSOD functions. stjohns.eduresearchgate.net

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| GAT107 | 135522311 |

| Complete Freund's Adjuvant | 83094 |

| Lipopolysaccharide | 31764 |

| Formalin | 8043 |

| Glial Fibrillary Acidic Protein | Not Applicable (Protein) |

| p38MAPK | Not Applicable (Protein) |

| Pseudomonas aeruginosa | Not Applicable (Organism) |

| Nrf2 | Not Applicable (Protein) |

| Heme Oxygenase-1 (HO-1) | Not Applicable (Protein) |

| Manganese Superoxide Dismutase (MnSOD) | Not Applicable (Protein) |

| F-actin | Not Applicable (Protein) |

| Acetylcholine (B1216132) | 187 |

| Choline | 305 |

| Methyllycaconitine | 94527 |

| GTS-21 | 5311204 |

| NS1738 | 9919087 |

| PNU-120596 | 10158068 |

| Mycobacterium tuberculosis | Not Applicable (Organism) |

| High Mobility Group Box 1 (HMGB1) | Not Applicable (Protein) |

| Tumor Necrosis Factor-α (TNF-α) | Not Applicable (Protein) |

| Interleukin-1β (IL-1β) | Not Applicable (Protein) |

| Interleukin-10 (IL-10) | Not Applicable (Protein) |

| β-endorphin | Not Applicable (Protein) |

| Naloxone | 5284607 |

| Minocycline | 5281006 |

| Staph aureus | Not Applicable (Organism) |

| Klebsiella pneumonia | Not Applicable (Organism) |

| SARS-CoV-2 | Not Applicable (Organism) |

| ACE2 | Not Applicable (Protein) |

| ANGII | 172183 |

| ANG (1-7) | 135637100 |

| Dexamethasone | 5742 |

| Nitric Oxide (NO) | 145001621 |

| Superoxide Dismutase 1 (SOD1) | Not Applicable (Protein) |

| NF-κB | Not Applicable (Protein) |

| Iba-1 | Not Applicable (Protein) |

| CD40 | Not Applicable (Protein) |

| iNOS | Not Applicable (Protein) |

| COX-2 | Not Applicable (Protein) |

| cPLA2 | Not Applicable (Protein) |

| MOG peptide | Not Applicable (Peptide) |

| Interferon gamma | Not Applicable (Protein) |

| Th1 cytokines | Not Applicable (Proteins) |

| Th17 cytokines | Not Applicable (Proteins) |

| LGI1 | Not Applicable (Protein) |

| CASPR2 | Not Applicable (Protein) |

| NMDAR-antibody | Not Applicable (Antibody) |

| GABAB receptors | Not Applicable (Protein) |

| Vc1.1 | Not Applicable (Peptide) |

| α-Ctxs | Not Applicable (Peptides) |

| NS6740 | 11763799 |

| PMP-072 | 139051177 |

| CDP-choline | 10008851 |

| Cytidine | 617 |

| Uridine | 615 |

| Nicotine | 8959 |

| PAM-4 | 11763799 |

Data Tables

While specific raw data values (e.g., pain scores, bacterial counts with standard deviations) were mentioned in the search results, presenting them in interactive tables requires access to the full datasets from the original publications, which is beyond the scope of this tool. The search results provided descriptions of the findings (e.g., "dose-dependently reversed," "significantly attenuated," "increased survival rate") which are incorporated into the text.

For example, a conceptual table for inflammatory pain efficacy could look like this:

| Pain Model (Mouse) | GAT107 Administration Route | Key Finding | Source |

| Formalin Test | Systemic, Intrathecal | Reversed pain behaviors (Phase 2), decreased edema | nih.govnih.govscience.govresearchgate.net |

| CFA | Systemic, Intrathecal | Reversed pain behaviors, attenuated GFAP/p38MAPK | nih.govresearchgate.netfrontiersin.org |

| LPS | Systemic | Attenuated inflammatory pain | nih.govnih.govresearchgate.net |

A conceptual table for neuropathic pain efficacy:

| Pain Model (Mouse) | GAT107 Administration Route | Key Finding | Source |

| CCI | Systemic | Dose-dependently reversed allodynia | nih.gov |

A conceptual table for pulmonary effects under hyperoxia:

| Model (In Vitro/In Vivo) | Condition | GAT107 Effect | Source |

| Macrophages (RAW 264.7, BMDMs) | Hyperoxia | Rescued phagocytic function, attenuated oxidative stress, increased SOD1, Nrf2, HO-1 | stjohns.edunih.govoutbreak.inforesearchgate.netresearchgate.netmdpi.com |

| Mice (PA lung infection) | Hyperoxia | Decreased bacterial burden, improved survival, ameliorated oxidative stress | stjohns.edunih.govoutbreak.inforesearchgate.net |

Activation of Master Antioxidant Transcription Factors (e.g., Nrf2, HO-1)

Research indicates that GAT107 is capable of activating master antioxidant transcription factors, notably Nuclear factor erythroid 2-related factor 2 (Nrf2). Studies in hyperoxia-exposed macrophages (RAW 264.7 cells) have shown that GAT107 treatment induces the activation of Nrf2. stjohns.eduoutbreak.inforesearchgate.netnih.govresearchgate.net This activation leads to a significant increase in the levels of its downstream antioxidant enzyme, heme oxygenase-1 (HO-1), in these cells. stjohns.eduoutbreak.inforesearchgate.netnih.gov The activation of the Nrf2/HO-1 pathway by GAT107 contributes to an increased antioxidant potential, helping to ameliorate hyperoxia-induced oxidative stress levels in cultured macrophages and lung tissues in mice. stjohns.eduoutbreak.info This mechanism highlights GAT107's potential in restoring redox balance under conditions of elevated oxidative stress. stjohns.edu

Mitigation of Mitochondrial Stress and F-actin Oxidation in Macrophages

Prolonged exposure to hyperoxia can compromise macrophage function, partly due to oxidative stress-mediated impairment, including mitochondrial dysfunction and F-actin oxidation. stjohns.eduresearchgate.netstjohns.edu GAT107 treatment has been shown to attenuate hyperoxia-induced mitochondrial stress in macrophages. stjohns.eduresearchgate.netnih.gov Specifically, hyperoxia induces mitochondrial membrane perturbation and elevates mitochondrial superoxide (mitoSOX) levels, both of which are attenuated by GAT107 treatment. stjohns.edunih.gov GAT107 decreases mitoSOX levels by attenuating hyperoxia-compromised manganese superoxide dismutase (MnSOD) activity. stjohns.edu This compromised MnSOD activity under hyperoxia is linked to a significant increase in its level of glutathionylation, which GAT107 treatment significantly decreases, thereby restoring MnSOD activity and mitochondrial membrane integrity. nih.gov Furthermore, GAT107 treatment in hyperoxia-exposed macrophages attenuates the oxidation of F-actin, a critical cytoskeletal component involved in phagocytosis. stjohns.eduoutbreak.infonih.govresearchgate.net By preventing F-actin oxidation and hyper-polymerization, GAT107 helps to rescue hyperoxia-compromised phagocytic functions in macrophages. outbreak.infonih.gov These findings suggest that GAT107's efficacy in restoring macrophage function under hyperoxic conditions is mediated, in part, by alleviating redox imbalance through mitigating mitochondrial stress and F-actin oxidation. stjohns.eduresearchgate.net

Neurobiological Impact and Modulation of Neural Circuitry

GAT107 has also been investigated for its effects on the central nervous system, particularly its impact on brain activity and neural circuitry, utilizing pharmacological magnetic resonance imaging (phMRI).

Neurobiological Impact and Modulation of Neural Circuitry

Pharmacological Magnetic Resonance Imaging (phMRI) for Global Brain Activity Assessment

Pharmacological magnetic resonance imaging (phMRI) has been employed to evaluate the dose-dependent effect of GAT107 on global brain activity in awake rats. nih.govnih.govfrontiersin.orgresearchgate.netnortheastern.edu This imaging modality allows for the assessment of a drug's effect on brain activity across different integrated neural circuits. nih.govfrontiersin.org Studies have used phMRI to screen GAT107 for its global activity independent of its specific mechanisms of action. nih.gov

Analysis of Blood Oxygen Level-Dependent (BOLD) Signal Changes and Regional Activation

Analysis of Blood Oxygen Level-Dependent (BOLD) signal changes in phMRI studies has revealed that GAT107 activates specific brain regions. nih.govnih.govfrontiersin.orgresearchgate.net GAT107 demonstrated an inverted-U dose-response curve in terms of positive BOLD volume of activation, with the 3 mg/kg dose exhibiting the greatest effect in awake rats. nih.govnih.govfrontiersin.org At this dose, GAT107 activated brain regions involved in cognitive control, motivation, and sensory perception. nih.govnih.govfrontiersin.org

Evaluation of Resting-State Functional Connectivity within Integrated Neural Circuits

Evaluation of resting-state functional connectivity following GAT107 treatment has also been conducted. nih.govnih.govfrontiersin.orgresearchgate.netnortheastern.educolab.ws Data acquired approximately 45 minutes post-treatment with GAT107 showed a global decrease in connectivity across all brain areas compared to vehicle. nih.govnih.govfrontiersin.org This widespread hypoconnectivity caused by GAT107 treatment was observed when analyzing resting-state functional connectivity. frontiersin.org

Implications for Thalamocortical Neural Circuitry in Cognition, Emotion, and Sensory Perception

GAT107 is characterized as a novel type 2 allosteric agonist-positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This classification indicates that GAT107 can activate the α7 nAChR and also enhance the receptor's response to orthosteric ligands, while notably reducing receptor desensitization wikipedia.orgwikipedia.orgguidetopharmacology.orgwikidata.orguni.lu. Given the involvement of α7 nAChRs in modulating neural circuits implicated in cognitive, emotional, and sensory processing, investigations have explored the effects of GAT107 on these pathways, particularly within the thalamocortical system wikipedia.orgwikipedia.orgguidetopharmacology.orglatoxan.comprobes-drugs.org.

Thalamocortical circuits serve as fundamental pathways for transmitting sensory information to the cortex and are considered model systems for complex multi-area computations . These circuits play a crucial role in various brain functions, including cognition, emotion, and sensory perception wikipedia.orgwikipedia.orgguidetopharmacology.orglatoxan.comprobes-drugs.org. Research in the somatosensory system, for instance, highlights the thalamocortical circuit's ability to prioritize salient tactile information while suppressing signals related to self-movement .

A preclinical study utilizing pharmacological magnetic resonance imaging (phMRI) in awake rats investigated the dose-dependent effects of GAT107 on brain activity and connectivity, specifically hypothesizing an alteration of thalamocortical neural circuitry associated with cognition, emotion, and sensory perception wikipedia.orgwikipedia.orgguidetopharmacology.orglatoxan.comprobes-drugs.org. The study evaluated changes in the blood-oxygen-level-dependent (BOLD) signal across various brain regions following administration of GAT107 wikipedia.orgwikipedia.orgguidetopharmacology.orglatoxan.com.

The results of the BOLD provocation imaging protocol indicated that GAT107 activated specific brain regions known to be involved in cognitive control, motivation, and sensory perception wikipedia.orgwikipedia.orgguidetopharmacology.orglatoxan.com. These activated areas included the primary somatosensory cortex, prefrontal cortex, thalamus, and basal ganglia, particularly regions with efferent connections from the midbrain dopaminergic system wikipedia.orgwikipedia.orgguidetopharmacology.orglatoxan.com. In contrast, areas such as the hippocampus, hypothalamus, amygdala, brainstem, and cerebellum showed minimal activation wikipedia.orgwikipedia.orgguidetopharmacology.orglatoxan.com.

The study observed an inverted-U dose response curve for GAT107's effect on the positive BOLD volume of activation wikipedia.orgwikipedia.orgguidetopharmacology.org. The 3 mg/kg dose demonstrated the most significant effect wikipedia.orgwikipedia.orgguidetopharmacology.org.

| Dose of GAT107 (mg/kg) | Effect on Positive BOLD Volume of Activation |

| 1 | Lower effect than 3 mg/kg |

| 3 | Greatest effect |

| 10 | Lower effect than 3 mg/kg |

Furthermore, resting state functional connectivity data, acquired 45 minutes after GAT107 administration, revealed a general decrease in connectivity across all evaluated brain areas compared to the vehicle group wikipedia.orgwikipedia.orgguidetopharmacology.orglatoxan.com. The phMRI study's findings suggested selective activity of GAT107 in the forebrain, sensory motor cortex, and thalamus, which collectively exhibited a notable decrease in neural network connectivity wikipedia.orgwikipedia.org.

These preclinical findings suggest that GAT107, through its action as an α7 nAChR ago-PAM, can modulate the activity within key brain regions that constitute the thalamocortical circuitry and are integral to cognitive, emotional, and sensory processing. The observed regional activation and subsequent changes in functional connectivity provide insights into the potential mechanistic underpinnings of GAT107's effects within these circuits.

Comparative Pharmacology and Analogue Development in Gat107 Research

Comparative Analysis with Other α7 nAChR Modulators

The pharmacological actions of GAT107 distinguish it from other classes of α7 nAChR modulators, such as Type I PAMs and orthosteric agonists. Its ago-PAM activity, involving direct receptor activation and potentiation of orthosteric agonist effects, sets it apart. mdpi.comnih.govufl.edu

Distinction from Type 1 PAMs and Orthosteric Agonists

Orthosteric agonists, like ACh, bind to the primary agonist binding site on the α7 nAChR and directly activate the ion channel. However, α7 nAChRs activated solely by orthosteric agonists typically exhibit rapid desensitization. nih.govucl.ac.uk Type I PAMs, such as NS-1738 and LY-2087101, enhance the efficacy of orthosteric agonists by increasing the likelihood of channel opening without significantly affecting desensitization kinetics. mdpi.comunimi.it

GAT107 differs fundamentally from both these classes. It can activate the α7 nAChR ion channel even in the absence of an orthosteric agonist, a property termed direct allosteric activation (DAA). mdpi.comnih.govufl.edu Furthermore, GAT107 functions as a Type II PAM, augmenting the response to orthosteric agonists and, importantly, slowing down or reducing agonist-induced desensitization. mdpi.comnih.govmdpi.com This ability to counteract desensitization is a key distinction from Type I PAMs and provides a more sustained receptor activation. nih.gov Electrophysiological studies have shown that while the direct activation by GAT107 is rapidly reversible, the potentiating activity can persist for a considerable time after washout, suggesting distinct binding sites and mechanisms for these two effects. nih.govnih.gov

Mutations in the α7 receptor, such as Y93C, which render the receptor insensitive to orthosteric agonists, can still be effectively activated by GAT107, further highlighting the distinct mechanism of action compared to orthosteric agonists. nih.govnih.gov

Comparative Evaluation with Other Ago-PAMs (e.g., B-973B)

GAT107 is not the only compound classified as an ago-PAM for α7 nAChRs; B-973B is another notable example. ufl.edunih.govresearchgate.net Comparisons between GAT107 and B-973B have revealed both similarities and differences in their effects on α7 receptor activity. Both compounds are capable of strongly activating α7 mutants that are insensitive to standard orthosteric agonists. ufl.edunih.gov Their activity is also largely eliminated by mutations in the putative transmembrane PAM-binding site (e.g., M254L), suggesting a shared interaction with this region. ufl.edu

However, distinctions exist in their macroscopic and microscopic activation profiles. Allosteric activation by B-973B appears more protracted than that produced by GAT107. ufl.edunih.gov GAT107 responses have been observed to be more reversible than B-973B responses. nih.gov At the single-channel level, the two agents generate unique profiles of full-conductance and subconductance states. ufl.edunih.gov For instance, B-973B can produce protracted bursts even in the presence of the noncompetitive antagonist mecamylamine, to which GAT107 responses are relatively more sensitive. ufl.edunih.gov These differences suggest that despite their shared ago-PAM classification, GAT107 and B-973B interact with the α7 receptor in subtly different ways, likely involving specific interactions in both the extracellular and transmembrane domains. ufl.edunih.gov

The EC50 values for peak current and net charge can also differ between GAT107 and other ago-PAMs. For example, the EC50 values for GAT107 were reported as 2.2 ± 1.8 µM for peak current and 3.6 ± 1.1 µM for net charge in one study comparing it to B-973B. ufl.edunih.gov Peak currents during the allosteric activation phase were found to be greater for GAT107 compared to B-973B at a concentration of 10 µM. ufl.edunih.gov

Here is a comparative overview of GAT107 and B-973B:

| Feature | GAT107 | B-973B |

| Pharmacological Class | Ago-PAM | Ago-PAM |

| Direct Allosteric Activation | Yes | Yes |

| Potentiation of ACh Response | Yes (Type II PAM) | Yes (Type II PAM) |

| Reversibility of Activation | More reversible | Less reversible |

| Protraction of Activation | Less protracted | More protracted |

| Sensitivity to Mecamylamine | Relatively sensitive | Relatively insensitive |

| Activation of Y93C Mutant | Effective | Effective |

| Elimination by M254L Mutant | Largely eliminated | Largely eliminated |

| Peak Current (10 µM) | Greater than B-973B | Less than GAT107 |

| EC50 (Peak Current) | 2.2 ± 1.8 µM ufl.edunih.gov | Not explicitly stated in provided sources |

| EC50 (Net Charge) | 3.6 ± 1.1 µM ufl.edunih.gov | Not explicitly stated in provided sources |

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies have been crucial in understanding how modifications to the chemical structure of GAT107 and related compounds influence their activity at the α7 nAChR. GAT107 is the active (+)-enantiomer of 4BP-TQS, a compound that also exhibits ago-PAM properties. nih.govnsf.govmdpi.com The TQS (tetrahydroquinoline-sulfonamide) scaffold itself has been a basis for developing a large class of α7 PAMs. nsf.govmdpi.com

Research has explored the impact of structural changes on the ago-PAM activity, potentiation, and interaction with different binding sites. For instance, studies on the stereoisomers of related compounds, such as 2,3,5,6TMP-TQS, have shown that different enantiomers can have distinct pharmacological profiles, with one enantiomer acting as a PAM and the other as an allosteric antagonist of GAT107-evoked currents. nsf.govmdpi.com This highlights the stereoselectivity of the allosteric binding sites.

SAR studies have also investigated the role of specific amino acid residues in the α7 receptor in mediating the effects of GAT107 and related compounds. Mutations of residues like Tryptophan 55 (Trp-55) have been shown to affect the direct activation produced by GAT107 and the synergy between allosteric and orthosteric binding sites. nih.govnih.gov This indicates the importance of specific interactions between the ligand structure and key residues in the receptor's extracellular domain. nih.govnih.gov

Furthermore, SAR investigations on other scaffolds, such as NS6740 derivatives, initially identified as silent agonists, have provided insights into the structural features required for different types of α7 modulation, including silent activation and potentiation. researchgate.netresearchgate.netunimi.it These studies involve designing and synthesizing fragments and analogs of lead compounds and evaluating their electrophysiological profiles on α7 nAChRs. researchgate.netresearchgate.netunimi.it Key structural portions, such as the diazabicyclic nucleus, hydrogen-bond acceptor core, and aromatic moieties, have been identified as critical for the activity profile of these compounds. researchgate.netunimi.it

Design and Synthesis of GAT107 Analogues as Research Probes

The unique ago-PAM profile of GAT107 has made it a valuable tool for probing the structure and function of α7 nAChRs. The design and synthesis of GAT107 analogues and compounds with similar modulatory profiles are ongoing efforts aimed at developing novel research probes and potential therapeutic leads. nih.govunimi.itbiorxiv.orgacs.org

Exploration of Novel Chemical Scaffolds with Similar α7 nAChR Modulatory Profiles

Beyond modifications of the TQS scaffold, research actively explores novel chemical scaffolds that can replicate or refine the desirable α7 nAChR modulatory profiles observed with GAT107. This involves identifying compounds with ago-PAM activity or other specific allosteric properties through high-throughput screening or rational design approaches. acs.orgmdpi.com

The goal is to discover compounds that interact with the α7 receptor in similar ways to GAT107, potentially binding to the same allosteric sites (transmembrane PAM site and extracellular DAA site) or novel sites that yield comparable functional outcomes. nih.govufl.eduresearchgate.net Studies involving computational docking and electrophysiological evaluation of new chemical series, such as N,N-diethyl-N'-phenylpiperazine analogs, have been conducted to test hypotheses about binding to allosteric sites and to identify novel compounds with α7 activity. researchgate.netresearchgate.net

The exploration of novel scaffolds contributes to a deeper understanding of the pharmacophore requirements for α7 nAChR ago-PAM activity and provides a diverse set of chemical tools for studying the receptor's role in various physiological and pathological processes. acs.orgmdpi.com This includes the investigation of compounds that might act as silent agonists or have dual activity profiles, such as simultaneously targeting acetylcholinesterase and α7 nAChRs, which could be relevant for neurodegenerative disorders. unimi.itacs.orgmdpi.com

Future Directions in Gat107 Academic Research

Identification and Characterization of Potential Non-α7 nAChR Targets

While GAT107 is characterized by its high affinity and selectivity for the α7 nAChR, the possibility of interactions with non-α7 nAChR targets exists and requires comprehensive investigation nih.govmdpi.com. Previous studies on other α7 nAChR ligands, such as GTS-21, have indicated that their efficacy in certain contexts may not be solely dependent on α7 nAChR activation, suggesting potential interactions with other pathways or receptors nih.govmdpi.com. Therefore, future research should focus on systematically identifying and characterizing any off-target interactions of GAT107.

Understanding the full spectrum of GAT107's molecular targets is crucial for several reasons. Firstly, it can help to explain any observed effects that are not fully accounted for by α7 nAChR modulation. Secondly, identifying off-targets is essential for a complete understanding of the compound's pharmacological profile and potential for unintended effects. Finally, the discovery of novel targets could reveal additional therapeutic mechanisms of GAT107, potentially expanding its applicability to other disease states. Advanced screening methodologies, such as unbiased receptor binding assays and functional assays across a diverse panel of targets, will be instrumental in this endeavor.

Integration of Advanced Methodologies for Comprehensive Mechanistic Elucidation

Detailed mechanistic understanding of GAT107's actions extends beyond simply identifying its primary target. Future research should integrate advanced methodologies to provide a more comprehensive picture of how GAT107 exerts its effects at the molecular, cellular, and systems levels.

Electrophysiology studies have been fundamental in characterizing GAT107 as a type II PAM that slows desensitization and acts as an agonist in the absence of orthosteric ligands frontiersin.orgnih.govnih.gov. Molecular modeling and mutagenesis studies have provided insights into its binding site within the α7 nAChR pore frontiersin.orgnih.gov. Recent cryo-electron microscopy (cryo-EM) studies have further illuminated the structural mechanisms of α7 nAChR allosteric modulation and activation by compounds including GAT107, revealing distinct conformational states and gating mechanisms rcsb.org. Future studies can leverage these structural insights for structure-guided mutagenesis and pharmacological studies to precisely map the interactions critical for GAT107's unique ago-PAM activity and its effect on receptor desensitization.

Beyond receptor-level interactions, advanced techniques are needed to dissect the downstream signaling pathways activated by GAT107. Given its demonstrated anti-inflammatory effects, particularly through the cholinergic anti-inflammatory pathway researchgate.netresearchgate.net, future work could employ techniques like phosphoproteomics and kinome profiling to identify the intracellular signaling cascades modulated by GAT107 in relevant cell types, such as immune cells and neurons.

Furthermore, the application of advanced imaging techniques, such as pharmacological magnetic resonance imaging (phMRI), which has been used to evaluate the dose-dependent effects of GAT107 on brain activity and connectivity in awake rats, can provide valuable systems-level insights into its effects on neural circuits frontiersin.orgnih.gov. Integrating phMRI with other techniques, such as in vivo electrophysiology and optogenetics, could help to precisely map the neural substrates underlying GAT107's therapeutic effects in preclinical models.

Studies have shown that GAT107 can induce antioxidant pathways in macrophages through Nrf2 activation and upregulation of HO-1 protein levels, and attenuate mitochondrial superoxide (B77818) levels by affecting manganese superoxide dismutase (MnSOD) activity stjohns.edu. Further mechanistic studies could explore the detailed molecular links between α7 nAChR activation by GAT107 and these antioxidant pathways, potentially using techniques like ChIP-seq to assess Nrf2 binding to target gene promoters.

Future structure-activity relationship studies focusing on GAT107 analogs could aim to segregate the pharmacophores responsible for direct activation and positive allosteric modulation, potentially leading to the development of compounds with tuned activity profiles nih.gov.

Exploration of GAT107 Efficacy in Broader Preclinical Disease Models beyond Current Focus

Current research highlights GAT107's efficacy in models of inflammatory and neuropathic pain and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis nih.govresearchgate.netnih.govfrontiersin.orgmedkoo.comresearchgate.net. It has also shown promise in improving bacterial lung clearance in hyperoxic mice by attenuating macrophage dysfunction and oxidative stress nih.govstjohns.edu. However, the therapeutic potential of GAT107 may extend to other conditions where α7 nAChR dysfunction or inflammation plays a significant role.

One area for future exploration is the efficacy of GAT107 in preclinical models of cognitive deficits. Given the known involvement of α7 nAChRs in cognitive processes and the interest in α7 agonists for conditions like schizophrenia and Alzheimer's disease, investigating GAT107's effects on cognition in relevant animal models is a logical next step frontiersin.orgnih.govmdpi.com. Although GAT107 has not been tested in preclinical models of schizophrenia, its effects on brain regions associated with cognitive control, motivation, and sensory perception in rats suggest potential relevance frontiersin.orgnih.gov.

Furthermore, exploring GAT107's effects in other neuroinflammatory or neurodegenerative conditions beyond EAE is warranted. Diseases characterized by significant glial activation and inflammation could potentially benefit from GAT107's anti-inflammatory properties researchgate.netresearchgate.net.

Given its effects on macrophage function and oxidative stress, GAT107 could also be explored in models of other inflammatory or infectious diseases where modulating innate immune responses via the cholinergic pathway could be beneficial nih.govstjohns.edu. One suggested future direction is exploring the efficacy of GAT107 on modulating hyperoxia-compromised mice and macrophages stjohns.edu.

Preclinical studies could also investigate the potential of GAT107 in combination with existing therapies for various diseases to explore synergistic effects.

Q & A

Q. What is the mechanism by which GAT107 activates α7 nAChRs, and how does it differ from orthosteric agonists?

GAT107 functions as a dual allosteric agonist and positive allosteric modulator (ago-PAM) . It binds to both orthosteric and allosteric sites, inducing receptor activation and potentiating responses to endogenous agonists like acetylcholine. Key residues involved include Trp-55 and Tyr-93 at the subunit interface, which facilitate coupling between binding domains . Unlike orthosteric agonists (e.g., ACh), GAT107's activity persists even in mutants with nonfunctional orthosteric sites (e.g., Y93C), indicating independent activation pathways .

Q. Which experimental models are commonly used to study GAT107's anti-inflammatory effects?

Studies employ:

- RAW264.7 murine macrophages to assess hyperoxia-compromised phagocytosis and HMGB1 release .

- Human peripheral blood mononuclear cells (PBMCs) to quantify cytokine suppression (e.g., IL-6, IL-17) via ELISA .

- Xenopus oocytes expressing α7 nAChRs for electrophysiological characterization of enantiomer-specific activity (e.g., (+)-GAT107 vs. (-)-enantiomer) .

Q. How is GAT107's enantiomeric activity validated, and why is stereochemistry critical?

Enantiomers are separated via chiral chromatography and tested in electrophysiological assays. Only the (+)-enantiomer (GAT107) activates α7 nAChRs, confirmed by X-ray crystallography (absolute configuration: 3aR,4S,9bS) . Stereochemistry dictates binding affinity and functional outcomes, emphasizing the need for enantiopure compounds in pharmacological studies .

Advanced Research Questions

Q. How do mutations in α7 nAChR (e.g., M254L, Trp-55) alter GAT107's efficacy, and what methodologies identify these effects?

- M254L Mutation : Reduces allosteric potentiation by ~90% in electrophysiological assays, suggesting a critical role in coupling allosteric and orthosteric sites. Methods include site-directed mutagenesis paired with two-electrode voltage clamp (TEVC) in oocytes .

- Trp-55 Mutants : Increase direct activation by GAT107 and enable activation by other PAMs (e.g., PNU-120596). Single-channel recordings in HEK cells reveal prolonged burst durations (1.64 ± 0.11 seconds vs. wild-type) .

Q. What contradictions exist in data on GAT107's allosteric vs. orthosteric activation pathways, and how are they resolved?

- Contradiction : Y93C mutants are insensitive to orthosteric agonists but retain GAT107 responsiveness, implying allosteric activation bypasses traditional pathways .

- Resolution : Comparative studies using mutants and antagonists (e.g., methyllycaconitine) show GAT107's direct activation is MLA-sensitive, while primed potentiation is not, supporting two distinct binding modes .

Q. How does GAT107 mitigate mitochondrial oxidative stress in macrophages, and what assays quantify this?

GAT107 reduces MnSOD-S-glutathionylation (a marker of oxidative stress) by 40% in hyperoxic macrophages, measured via immunoblotting. Concomitant increases in MnSOD activity (p < 0.05) are validated using spectrophotometric assays . Correlation analysis (r = -0.88) confirms glutathionylation inversely affects enzyme activity .

Q. What in silico approaches elucidate GAT107's binding dynamics and receptor interactions?

Molecular dynamics simulations and homology modeling identify:

- Binding pockets : Interactions with Trp-55 and Tyr-93 stabilize the open-channel conformation.

- Allosteric network : Cooperativity between subunits during activation, validated by mutagenesis and single-channel kinetics (e.g., burst duration analysis) .

Methodological Considerations

Q. How are single-channel recordings analyzed to characterize GAT107-induced α7 nAChR activation?

- Burst Analysis : Define bursts using a critical closed time (tcrit = 50 ms) to distinguish intra- vs. inter-burst closures. Fit burst durations to multi-exponential distributions (e.g., three components for GAT107 vs. B-973B) .

- Open Probability (Popen) : Calculate from prolonged openings (e.g., 1340.7 ms average open time without antagonists) .

Q. What statistical methods address variability in cytokine suppression assays?

- ANOVA with Tukey post-hoc tests : Compare IL-6/IL-17 levels across treatment groups (e.g., GAT107 vs. ACh + MLA).

- Dose-response curves : Fit data to sigmoidal models (e.g., IC50 for GAT107-mediated inhibition) .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in GAT107 studies, particularly in electrophysiological assays?

- Standardized Protocols : Use TEVC in oocytes with consistent voltage protocols (-60 mV holding potential).

- Control Experiments : Include untransfected HEK cells to confirm absence of background currents .

- Data Sharing : Publish raw traces and analysis parameters (e.g., tcrit) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.